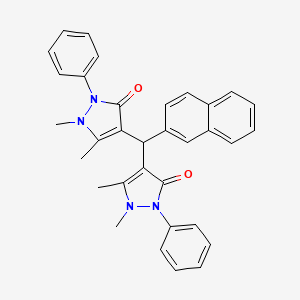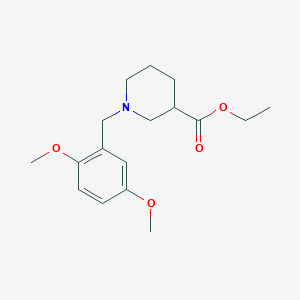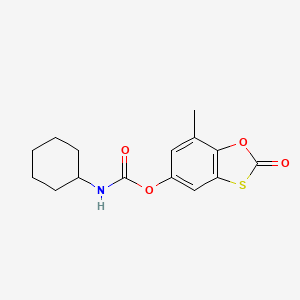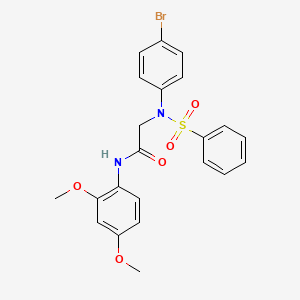![molecular formula C14H10N4O2S B4998063 5-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one](/img/structure/B4998063.png)
5-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzofuro[3,2-d]pyrimidine core fused with a pyrazolone ring. The presence of sulfur and nitrogen atoms within its structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous potassium carbonate (K2CO3) . The reaction conditions usually require moderate temperatures (40-50°C) and catalytic amounts of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen-containing rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one involves its interaction with various molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, its heterocyclic structure allows it to interact with DNA and proteins, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but lack the pyrazolone ring.
Furo[2,3-d]pyrimidinone derivatives: These compounds have a fused furo-pyrimidine structure and exhibit similar biological activities.
Uniqueness
5-(1Benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one is unique due to its combination of a benzofuro[3,2-d]pyrimidine core with a pyrazolone ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanylmethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c19-11-5-8(17-18-11)6-21-14-13-12(15-7-16-14)9-3-1-2-4-10(9)20-13/h1-5,7H,6H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSHWSJYVOBJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=O)NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~1~-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4997982.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide](/img/structure/B4997992.png)

![4-[(2-chloro-4-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4998012.png)
![4-methyl-7-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B4998018.png)
![Methyl 4-[(2,6,8-trimethylquinolin-4-yl)amino]benzoate;hydrochloride](/img/structure/B4998020.png)
![7-(4-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4998022.png)
![1-(benzyloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanethiol dihydrochloride](/img/structure/B4998035.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4998069.png)


![1-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)-3-(2-phenylethyl)thiourea](/img/structure/B4998085.png)

